3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is significant in medicinal chemistry and pharmaceutical research due to its potential biological activities. It features a trifluoromethylbenzoyl group, a piperazine moiety, and a pyrimidine core, making it a versatile scaffold for drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione generally involves multi-step organic reactions starting from commercially available precursors. Typical synthetic routes may include nucleophilic aromatic substitution, cyclization reactions, and functional group modifications. Precise control of reaction conditions such as temperature, solvent, and catalysts is crucial for achieving high yields and purity.
Industrial Production Methods: : For large-scale production, optimization of the synthetic route is essential. This can involve the use of continuous flow reactors, automation, and advanced purification techniques like crystallization and chromatography. Industrial production may also explore alternative greener synthesis methods to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : 3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione undergoes various types of reactions including:
Reduction: : Involves the addition of hydrogen atoms or removal of oxygen atoms, often using reagents like lithium aluminum hydride or hydrogen gas over a metal catalyst.
Substitution: : Involves the replacement of one atom or group by another, commonly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, sodium dichromate.
Reduction Reagents: : Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution Reagents: : Alkyl halides, acyl chlorides, bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed: : These reactions typically yield derivatives with modified functional groups, which can be further used in the synthesis of more complex molecules or evaluated for biological activity.
Scientific Research Applications
3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is explored in several scientific fields due to its structural complexity and potential biological properties:
Chemistry: : Used as a building block in the synthesis of more complex organic compounds. Its unique structure makes it a useful intermediate in organic synthesis.
Biology: : Investigated for its potential to interact with biological macromolecules. Studies focus on its binding affinity to proteins and nucleic acids.
Medicine: : Evaluated for its therapeutic potential in treating diseases such as cancer, infectious diseases, and neurological disorders. Research often involves screening for inhibitory activity against specific enzymes or receptors.
Industry: : Applied in the development of new materials and chemical products. Its trifluoromethyl group, in particular, imparts desirable properties such as enhanced stability and lipophilicity.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms depending on the specific application:
Molecular Targets and Pathways Involved: : It may act by inhibiting specific enzymes, binding to receptors, or interfering with biological pathways. For instance, in cancer research, it could inhibit kinases involved in cell signaling, leading to reduced tumor growth.
Comparison with Similar Compounds
When compared with other pyrimidine derivatives, 3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione stands out due to the presence of the trifluoromethylbenzoyl and piperazine groups, which confer unique chemical and biological properties:
Similar Compounds
6-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)pyrimidine: : Lacks the methyl and dione groups, potentially altering its biological activity.
3-methyl-2,4-dioxo-6-(4-piperazin-1-yl)pyrimidine: : Similar core structure but without the trifluoromethylbenzoyl group.
Overall, the unique functional groups in this compound enhance its chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-methyl-6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-22-14(25)10-13(21-16(22)27)23-5-7-24(8-6-23)15(26)11-3-2-4-12(9-11)17(18,19)20/h2-4,9-10H,5-8H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKBFPXTPPWFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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